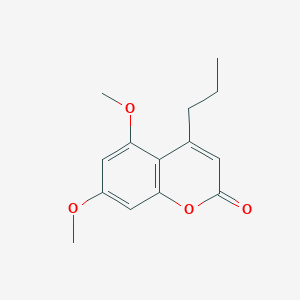

5,7-dimethoxy-4-propyl-2H-chromen-2-one

Description

Overview of Coumarins (2H-Chromen-2-ones) as a Privileged Scaffold in Chemical and Biological Research

Coumarins, also known as 2H-chromen-2-ones, are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an α-pyrone ring. This core structure is considered a "privileged scaffold" in medicinal chemistry and materials science. The unique physicochemical properties of the coumarin (B35378) nucleus allow its derivatives to interact with a wide range of enzymes and receptors in biological systems, often through noncovalent interactions. ceon.rs This versatility has led to the development of coumarin-based compounds with a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. researchgate.netchemicalbook.com

The structural simplicity and synthetic accessibility of the coumarin framework make it an attractive starting point for the design and synthesis of novel bioactive molecules. ceon.rs Researchers can systematically modify the coumarin core at various positions to optimize its biological activity and pharmacokinetic properties. chemicalbook.com

Historical Context and Significance of Specific Alkyl and Alkoxy-Substituted Coumarin Derivatives

The history of coumarins is rich with examples of how simple substitutions on the basic scaffold can lead to significant biological effects. The substitution pattern of 5,7-dimethoxy-4-propyl-2H-chromen-2-one, featuring methoxy (B1213986) groups at the 5 and 7 positions and a propyl group at the 4 position, is of particular interest.

Alkoxy-substituted coumarins, particularly those with methoxy groups at the 5 and 7 positions, are known to occur in nature and exhibit a range of biological activities. For instance, 5,7-dimethoxycoumarin, also known as citropten, is found in citrus peel and has been studied for its effects on insulin (B600854) and amylin secretion. mdpi.com The presence of these electron-donating methoxy groups can influence the electron density of the aromatic ring, potentially modulating the compound's interaction with biological targets.

The addition of an alkyl group at the 4-position of the coumarin ring has also been a strategy to explore new therapeutic agents. For example, 4-alkyl-5,7-dihydroxycoumarins have been synthesized and evaluated for their anti-inflammatory activities. nih.gov The nature and size of the alkyl substituent can impact the lipophilicity and steric profile of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific receptors or enzymes.

Rationale for Focused Academic Inquiry into 5,7-Dimethoxy-4-propyl-2H-chromen-2-one

The focused academic inquiry into 5,7-dimethoxy-4-propyl-2H-chromen-2-one stems from the convergence of the known biological activities associated with its structural motifs. The combination of the 5,7-dimethoxy substitution pattern with a 4-propyl group presents a unique molecular architecture that warrants investigation for several reasons:

Synergistic or Novel Biological Activities: The combination of the alkoxy and alkyl substituents may lead to synergistic or entirely new biological effects not observed with simpler coumarin derivatives.

Potential Therapeutic Applications: Given the diverse pharmacological activities of coumarins, there is a strong rationale for exploring the therapeutic potential of novel derivatives like 5,7-dimethoxy-4-propyl-2H-chromen-2-one in areas such as inflammation, infectious diseases, and cancer. For instance, the anti-inflammatory properties of 4-alkyl-5,7-dihydroxycoumarins provide a basis for investigating similar activities in their dimethoxy counterparts. nih.gov

While extensive research on this specific molecule is not widely published, its structural relationship to other bioactive coumarins makes it a compelling target for further chemical and biological investigation. A search of chemical databases indicates that 5,7-dimethoxy-2-propylchromen-4-one, a tautomer of the target compound, is a known chemical entity, though it has been the subject of very few publications. np-mrd.org

The likely synthetic route to 5,7-dimethoxy-4-propyl-2H-chromen-2-one is through a Pechmann condensation of 3,5-dimethoxyphenol (B141022) with ethyl 2-oxopentanoate (B1239548) (also known as ethyl butyrylacetate). This well-established reaction is a common method for the synthesis of 4-substituted coumarins.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-5-9-6-13(15)18-12-8-10(16-2)7-11(17-3)14(9)12/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHXNKGHPJIQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357855 | |

| Record name | 5,7-DIMETHOXY-4-PROPYL-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-55-2 | |

| Record name | 5,7-DIMETHOXY-4-PROPYL-CHROMEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 5,7 Dimethoxy 4 Propyl 2h Chromen 2 One

Established Synthetic Routes for 4-Propyl Coumarins

The introduction of an alkyl group, such as a propyl moiety, at the C-4 position of the coumarin (B35378) nucleus can be achieved through several well-established synthetic protocols. These methods often involve the condensation of a phenol (B47542) with a β-ketoester or the use of modern catalytic systems.

Strategies Involving Pechmann Condensation or Related Cyclization Reactions

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of 4-propyl coumarins, this would typically involve the condensation of a suitably substituted phenol with a β-ketoester bearing a propyl group, such as ethyl 2-propylacetoacetate. The reaction proceeds through transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the pyrone ring. wikipedia.org

The efficiency of the Pechmann reaction is highly dependent on the nature of the phenol, the β-ketoester, and the acid catalyst employed. arkat-usa.org While traditional catalysts include strong mineral acids like sulfuric acid, modern variations utilize milder and more environmentally benign catalysts such as bismuth(III) chloride (BiCl₃) under solvent-free conditions, which can lead to excellent yields. organic-chemistry.org The reaction conditions, including temperature and reaction time, are crucial and often need to be optimized for specific substrates. arkat-usa.orgorganic-chemistry.org For instance, with highly activated phenols like resorcinol, the reaction can proceed under much milder conditions. wikipedia.org

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst | Conditions | Advantages |

| Sulfuric Acid (H₂SO₄) | Harsh, high temperature | Traditional, widely used |

| Trifluoroacetic Acid (TFA) | Homogeneous catalyst | Effective for many substrates mdpi.com |

| Bismuth(III) Chloride (BiCl₃) | Solvent-free, 75°C | Environmentally benign, high yields organic-chemistry.org |

| Zirconium(IV) Chloride (ZrCl₄) | Lewis acid catalyst | Can improve yields and selectivity mdpi.com |

| Sulfamic Acid | Solvent-free | Brønsted acid catalyst, good yields arkat-usa.org |

Palladium(II)-Catalyzed Fujiwara–Moritani Reactions for Functionalization

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including coumarins. nih.govacs.orgacs.orgnih.gov The Fujiwara–Moritani reaction, a type of direct C-H alkenylation, can be adapted for the synthesis of 4-substituted coumarins. nih.govacs.orgacs.orgnih.gov This approach typically involves the reaction of a phenol with an acrylate, followed by an intramolecular C-O bond formation. acs.org For the synthesis of 4-alkyl-substituted coumarins, the reaction conditions may require higher temperatures and specific solvents like mesitylene (B46885) to achieve moderate yields, while avoiding decomposition in acidic media. nih.gov

The regioselectivity of C-H functionalization on the coumarin core is a key aspect of these catalytic methods. mdpi.com While C-3 alkenylation is common, achieving selective functionalization at the C-4 position can be more challenging and often depends on the specific palladium catalyst and reaction conditions used. mdpi.com These methods offer an alternative to classical condensation reactions, often with the advantage of milder conditions and broader substrate scope.

Other Catalytic Approaches in Chromen-2-one Synthesis

Beyond the Pechmann and palladium-catalyzed reactions, a variety of other catalytic systems have been developed for the synthesis of the chromen-2-one (coumarin) skeleton. researchgate.netmsu.edu These include the use of other transition metals and organocatalysts. researchgate.netmsu.edu For instance, gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates has been shown to be an efficient method for coumarin synthesis. organic-chemistry.org Rhodium-catalyzed annulation of phenolic acetates with acrylates also provides a route to coumarin derivatives via C-H bond activation. organic-chemistry.org

These alternative catalytic methodologies offer a diverse toolkit for organic chemists to construct the coumarin core with various substitution patterns. The choice of catalyst and reaction conditions can be tailored to the specific requirements of the target molecule, including the introduction of alkyl groups at the C-4 position.

Synthesis of 5,7-Dimethoxy-4-propyl-2H-chromen-2-one from Precursors

The synthesis of the target molecule, 5,7-dimethoxy-4-propyl-2H-chromen-2-one, requires the strategic combination of a precursor bearing the 5,7-dimethoxy substitution pattern with a reagent that can introduce the 4-propyl group.

Utilization of Aromatic Precursors Bearing Dimethoxy Moieties

The 5,7-dimethoxy substitution pattern is commonly derived from phloroglucinol (B13840) (1,3,5-trihydroxybenzene) or its derivatives. researchgate.netrsc.org Phloroglucinol is a highly activated phenol that readily participates in electrophilic substitution reactions, making it an ideal starting material for the synthesis of 5,7-dihydroxycoumarins. Subsequent methylation of the hydroxyl groups at the 5 and 7 positions would yield the desired dimethoxy functionality. Alternatively, 3,5-dimethoxyphenol (B141022) can be used directly as the aromatic precursor in condensation reactions.

Natural products containing the phloroglucinol motif are abundant, and synthetic strategies towards these compounds, including coumarins, are well-documented. researchgate.netrsc.org The synthesis of 5,7-dimethoxy-4-methylcoumarin (B2401798) has been reported, showcasing the feasibility of using dimethoxy-substituted phenols in coumarin synthesis. mdpi.com

A plausible synthetic route would involve the Pechmann condensation of 3,5-dimethoxyphenol with a propyl-β-ketoester, such as ethyl 2-propylacetoacetate, in the presence of a suitable acid catalyst.

Table 2: Potential Aromatic Precursors for 5,7-Dimethoxycoumarin Synthesis

| Precursor | Rationale for Use |

| Phloroglucinol | Highly activated phenol, readily undergoes condensation. Requires subsequent methylation. |

| 3,5-Dimethoxyphenol | Directly provides the 5,7-dimethoxy pattern in the final product. |

Functional Group Transformations and Derivatization at C-4, C-5, and C-7 Positions

The introduction and modification of functional groups at the C-4, C-5, and C-7 positions of the coumarin ring are crucial for the synthesis of the target molecule and its analogs. The nature of substituents at these positions can significantly influence the properties of the coumarin derivative. mdpi.com

The propyl group at the C-4 position is typically introduced during the ring-forming reaction, as in the Pechmann condensation with a corresponding β-ketoester. arkat-usa.org Post-synthetic modification at the C-4 position is also possible, although less direct for introducing a simple alkyl group. ias.ac.in

The methoxy (B1213986) groups at C-5 and C-7 are generally introduced by using a pre-functionalized aromatic precursor, such as 3,5-dimethoxyphenol. mdpi.com If starting from a dihydroxycoumarin, such as one derived from phloroglucinol, the hydroxyl groups can be converted to methoxy groups through Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.gov

It is worth noting that the substitution pattern on the coumarin ring affects the reactivity of other positions. For instance, the presence of electron-donating groups like methoxy at C-5 and C-7 can influence the susceptibility of other positions to electrophilic or nucleophilic attack.

Green Chemistry Approaches in 5,7-Dimethoxy-4-propyl-2H-chromen-2-one Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.com In the context of synthesizing 5,7-dimethoxy-4-propyl-2H-chromen-2-one, several green chemistry approaches can be considered to improve the environmental footprint of the synthesis.

One significant green improvement is the use of mechanochemistry for the Pechmann condensation, which can be performed under solvent-free conditions, thereby reducing waste and potential environmental hazards associated with solvent use. rsc.org This method has been shown to be effective for the synthesis of the precursor, 5,7-dihydroxy-4-propyl-2H-chromen-2-one, with a reported yield of 82%. rsc.org

Another green approach involves the replacement of hazardous acid catalysts, such as concentrated sulfuric acid, which is traditionally used in the Pechmann reaction. nih.gov Deep Eutectic Solvents (DESs) have emerged as promising green alternatives. nih.gov A gentisic acid-based DES, for example, has been utilized as a catalyst for the synthesis of other chromene derivatives, offering advantages such as being biodegradable, having low toxicity, and allowing for high yields in short reaction times under solvent-free conditions. nih.gov While not specifically reported for the synthesis of 5,7-dimethoxy-4-propyl-2H-chromen-2-one, the application of such a catalyst would represent a significant green advancement.

Furthermore, the choice of methylating agent and solvent in the second step can be optimized from a green chemistry perspective. While dimethyl sulfate is effective, it is also highly toxic. Alternative, less hazardous methylating agents could be explored. The use of greener solvents, or the reduction of solvent quantities, would also contribute to a more sustainable process. thepharmajournal.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Pechmann Condensation | Use of strong acid catalysts (e.g., H₂SO₄) and organic solvents. nih.gov | Mechanochemical synthesis rsc.org or use of a Deep Eutectic Solvent (DES) catalyst under solvent-free conditions. nih.gov | Reduced solvent waste, avoidance of corrosive and hazardous acids, potentially higher yields, and shorter reaction times. rsc.orgnih.gov |

| Methylation | Use of toxic dimethyl sulfate in a volatile organic solvent like acetone. nih.gov | Exploration of less hazardous methylating agents and use of greener solvents or solvent-free conditions. | Reduced toxicity and environmental impact. |

Spectroscopic and Structural Elucidation Studies of 5,7 Dimethoxy 4 Propyl 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the entire molecular structure. For 5,7-dimethoxy-4-propyl-2H-chromen-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of 5,7-dimethoxy-4-propyl-2H-chromen-2-one, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals the distinct signals corresponding to each proton in the molecule. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J) allows for the precise assignment of the protons.

The spectrum is characterized by signals for the aromatic protons, the vinylic proton of the pyrone ring, the protons of the two methoxy (B1213986) groups, and the protons of the n-propyl chain. The aromatic protons at positions 6 and 8 appear as distinct doublets due to meta-coupling. The proton at C-3 of the pyrone ring typically appears as a singlet. The propyl group protons exhibit characteristic multiplicities: a triplet for the terminal methyl group, a sextet or multiplet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the coumarin (B35378) ring. The two methoxy groups at positions 5 and 7 each show a sharp singlet.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.98 | s | - |

| H-6 | 6.28 | d | 2.3 |

| H-8 | 6.41 | d | 2.3 |

| 5-OCH₃ | 3.85 | s | - |

| 7-OCH₃ | 3.82 | s | - |

| -CH₂- (α) | 2.85 | t | 7.5 |

| -CH₂- (β) | 1.69 | sext | 7.5 |

| -CH₃ (γ) | 0.99 | t | 7.4 |

Data sourced from a study by Castro et al. (2021).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 5,7-dimethoxy-4-propyl-2H-chromen-2-one gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum typically shows signals for the carbonyl carbon (C-2) of the lactone at a downfield chemical shift, followed by the aromatic and vinylic carbons. The carbons bearing the methoxy groups (C-5 and C-7) are observed at characteristic downfield shifts in the aromatic region. The quaternary carbons (C-4, C-4a, C-5, C-7, and C-8a) are also identifiable. The aliphatic carbons of the propyl group appear at upfield chemical shifts.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.7 |

| C-3 | 109.9 |

| C-4 | 158.5 |

| C-4a | 104.5 |

| C-5 | 162.5 |

| C-6 | 95.7 |

| C-7 | 159.8 |

| C-8 | 93.7 |

| C-8a | 157.1 |

| 5-OCH₃ | 55.9 |

| 7-OCH₃ | 55.8 |

| -CH₂- (α) | 36.4 |

| -CH₂- (β) | 22.8 |

| -CH₃ (γ) | 14.0 |

Data sourced from a study by Castro et al. (2021).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 5,7-dimethoxy-4-propyl-2H-chromen-2-one, COSY spectra would show correlations between the coupled protons of the propyl group: the α-methylene protons with the β-methylene protons, and the β-methylene protons with the γ-methyl protons. It would also confirm the meta-coupling between the H-6 and H-8 aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons they are attached to (¹J-coupling). Key correlations would be observed between the vinylic H-3 and C-3, the aromatic H-6 and C-6, the aromatic H-8 and C-8, and the protons of the propyl group and their corresponding carbons. The methoxy protons would also show correlations to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons. For instance, the H-3 proton would show a correlation to the carbonyl carbon C-2 and the quaternary carbon C-4a. The aromatic protons H-6 and H-8 would show correlations to neighboring quaternary carbons, and the methoxy protons would show correlations to the C-5 and C-7 carbons, respectively. The α-methylene protons of the propyl group would show a key correlation to the C-4 carbon, confirming the position of the alkyl chain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For 5,7-dimethoxy-4-propyl-2H-chromen-2-one (C₁₄H₁₆O₄), the calculated exact mass for the protonated molecule [M+H]⁺ is 249.1127. Experimental determination of the m/z value by HRMS that closely matches this calculated value confirms the molecular formula. mdpi.com For instance, an observed m/z of 249.1121 would be in excellent agreement and would validate the elemental composition of the molecule. mdpi.com

| Ion | Calculated m/z | Observed m/z |

| [C₁₄H₁₆O₄+H]⁺ | 249.1127 | 249.1121 |

Observed m/z is a representative value and may vary slightly between different HRMS instruments. mdpi.com

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the structure of the molecule.

While a detailed MS/MS study on this specific compound is not extensively reported in the literature, the fragmentation of coumarins is well-understood. The primary fragmentation pathways for 5,7-dimethoxy-4-propyl-2H-chromen-2-one would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z [M-15]⁺.

Loss of carbon monoxide (CO): Characteristic of the coumarin lactone ring, resulting in a fragment ion at m/z [M-28]⁺. This is often a prominent peak in the mass spectrum of coumarins.

Loss of the propyl group: Cleavage of the bond between the propyl group and the pyrone ring can occur, leading to the loss of a propyl radical (•C₃H₇) to give a fragment at m/z [M-43]⁺, or the loss of propene (C₃H₆) via a rearrangement to give a fragment at m/z [M-42]⁺.

Retro-Diels-Alder (RDA) reaction: The pyrone ring can undergo a characteristic RDA fragmentation, although this is often more prevalent in simpler coumarins.

A plausible fragmentation cascade could involve an initial loss of a methyl radical followed by the loss of carbon monoxide, or vice versa. The analysis of the relative abundances of these fragment ions in the MS/MS spectrum helps to piece together the structural features of the molecule and confirm the assignments made by NMR spectroscopy.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 5,7-dimethoxy-4-propyl-2H-chromen-2-one, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its coumarin core, methoxy groups, and the propyl substituent.

The most prominent feature in the IR spectrum of a coumarin is the strong absorption band due to the C=O stretching vibration of the lactone ring. This band typically appears in the region of 1700-1750 cm⁻¹. For example, in related coumarin derivatives, this carbonyl stretch is a defining characteristic. researchgate.net

Other significant absorptions would include those for the C=C stretching vibrations of the aromatic ring and the pyrone ring, generally observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkages in the methoxy groups and the lactone ring are expected to produce strong bands in the 1300-1000 cm⁻¹ range. The presence of the propyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Expected Key IR Absorption Bands for 5,7-dimethoxy-4-propyl-2H-chromen-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Lactone C=O | Stretching | 1700 - 1750 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (ether & lactone) | Stretching | 1300 - 1000 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (propyl) | Stretching | 2960 - 2850 |

| CH₂ (propyl) | Bending | ~1465 |

| CH₃ (propyl) | Bending | ~1375 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 5,7-dimethoxy-4-propyl-2H-chromen-2-one has not been reported, data from analogous coumarin derivatives allow for a reliable prediction of its solid-state structure.

The core of 5,7-dimethoxy-4-propyl-2H-chromen-2-one is the planar coumarin (2H-chromen-2-one) ring system. nih.gov Studies on similar compounds, such as 8-iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one, show that the fused benzene (B151609) and pyran-2-one rings are nearly coplanar. nih.gov For instance, in 4-methyl-7-propoxy-2H-chromen-2-one, the dihedral angle between the benzene and pyran-2-one rings is very small, indicating a high degree of planarity for the entire coumarin moiety. nih.gov

The methoxy groups at positions 5 and 7 are also expected to lie in or close to the plane of the coumarin ring. The propyl group at position 4 will have its own conformational flexibility. In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking interactions, which are common in the crystal structures of coumarin derivatives. researchgate.net

Representative Crystallographic Data for a Related Coumarin Derivative (8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1103 (7) |

| b (Å) | 9.5825 (10) |

| c (Å) | 9.9866 (9) |

| α (°) | 109.645 (5) |

| β (°) | 94.734 (5) |

| γ (°) | 104.060 (5) |

| Volume (ų) | 611.50 (10) |

Advanced Computational and Theoretical Studies of 5,7 Dimethoxy 4 Propyl 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, offering a theoretical framework to understand experimental observations and to compare the characteristics of different but related compounds. nih.govnajah.edu For chromene derivatives, DFT calculations are instrumental in elucidating their stability, reactivity, and spectroscopic signatures. nih.govsciforum.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem to quantify the molecule's reactivity. nih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron (≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η).

Studies on various chromene and flavonoid derivatives have utilized these descriptors to understand their chemical behavior. nih.govresearchgate.net For instance, DFT calculations on related compounds provide a template for what to expect for 5,7-dimethoxy-4-propyl-2H-chromen-2-one.

Table 1: Illustrative Global Reactivity Descriptors for Related Flavone (B191248) Compounds (Calculated via DFT) Data is illustrative and based on findings for related compounds to demonstrate the concept.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|

| 7,8-dihydroxyflavone | -5.89 | -2.31 | 3.58 | 1.79 | 4.59 |

| 3,7-dihydroxyflavone | -6.28 | -1.95 | 4.33 | 2.17 | 3.90 |

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structure verification. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can achieve good agreement with experimental ¹H and ¹³C NMR spectra. sciforum.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. najah.edu For example, studies on chromene derivatives have shown that theoretical absorption bands calculated with TD-DFT closely match experimental values. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like 5,7-dimethoxy-4-propyl-2H-chromen-2-one, which has a rotatable propyl group, MD simulations provide critical insights into its conformational preferences and stability.

A key aspect of the conformational analysis of 4-substituted coumarins is the orientation of the substituent relative to the coumarin (B35378) ring. The rotation around the sigma bond connecting the propyl group to the chromene ring can lead to different conformers. For molecules with ester or similar groups, conformations are often described as s-cis or s-trans, referring to the arrangement around the single bond. researchgate.netmasterorganicchemistry.com The s-trans conformation is frequently more stable due to reduced steric hindrance. masterorganicchemistry.com However, the relative stability can be influenced by solvent effects and intramolecular interactions. nih.gov MD simulations can map the potential energy surface of these rotations, identifying the most stable, low-energy conformations and the energy barriers between them. mdpi.com

Quantum Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantum Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net In ligand-based drug design, where the structure of the biological target may be unknown, QSAR provides a valuable tool for predicting the activity of new, unsynthesized molecules. nih.gov

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be quantum-chemical (like HOMO/LUMO energies), 1D (molecular weight), 2D (topological indices), or 3D (molecular shape). researchgate.net Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical model. nih.gov

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, providing detailed insights into the binding mode and affinity between a ligand and its receptor. nih.gov

The process involves placing the ligand (e.g., 5,7-dimethoxy-4-propyl-2H-chromen-2-one) into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net

Docking simulations predict the binding affinity, which is a key indicator of a compound's potential efficacy. A lower binding energy typically suggests a more stable ligand-protein complex and higher potential activity. researchgate.net

Furthermore, docking reveals the specific molecular interactions that stabilize the complex, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often involving aromatic rings and alkyl chains.

Van der Waals forces: General non-specific interactions.

Pi-pi stacking: Interactions between aromatic rings.

Docking studies on various coumarin and chromene derivatives have explored their interactions with a range of biological targets, including enzymes like DNA gyrase B, acetylcholinesterase (AChE), and lipoxygenase (LOX), as well as various protein kinases. nih.govresearchgate.netresearchgate.netmdpi.com These studies help to rationalize the observed biological activities and provide a structural basis for designing derivatives with improved binding and selectivity.

Table 2: Illustrative Molecular Docking Results for Coumarin Derivatives Against Various Protein Targets Data is illustrative and based on findings for related compounds to demonstrate the concept.

| Coumarin Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | Not Specified | His523, His518, Ile857 | nih.gov |

| 5,7-dihydroxy-4-propyl-coumarin derivative | DNA Gyrase B | Not Specified | Asp73, Gly77, Thr165 | researchgate.net |

| 7-methoxy coumarin derivative | Acetylcholinesterase (AChE) | -8.5 to -10.5 | Tyr70, Asp72, Trp279 | researchgate.net |

Compound Index

Identification of Key Binding Residues and Hotspots

Following a comprehensive search of publicly available scientific literature, no specific computational or theoretical studies were identified that have investigated the binding interactions of 5,7-dimethoxy-4-propyl-2H-chromen-2-one with any biological target. Consequently, there is no data available to detail the key binding residues or hotspots for this particular compound.

Computational methods, such as molecular docking and molecular dynamics simulations, are essential tools in modern drug discovery to predict how a ligand, such as 5,7-dimethoxy-4-propyl-2H-chromen-2-one, might interact with a protein's binding site at a molecular level. These studies are crucial for:

Identifying Key Amino Acid Residues: Determining which specific amino acids in the protein's active site form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand.

Characterizing Binding Hotspots: Pinpointing regions within the binding site that contribute most significantly to the binding affinity and stability of the ligand-protein complex.

The absence of such studies for 5,7-dimethoxy-4-propyl-2H-chromen-2-one means that information regarding its specific molecular interactions, binding orientation within a protein active site, and the energetic contributions of individual amino acid residues remains uncharacterized in the scientific literature.

Therefore, the generation of data tables and a detailed discussion of research findings on the key binding residues and hotspots for 5,7-dimethoxy-4-propyl-2H-chromen-2-one is not possible at this time. Further research and publication of in silico studies focused on this specific compound are required to provide this information.

Biological Activities and Molecular Mechanisms of 5,7 Dimethoxy 4 Propyl 2h Chromen 2 One

Antimicrobial Activity and Related Mechanisms

Specific studies detailing the in vitro antibacterial effects of 5,7-dimethoxy-4-propyl-2H-chromen-2-one, including Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, are not available in the reviewed literature.

Information regarding the in vitro antifungal activity of 5,7-dimethoxy-4-propyl-2H-chromen-2-one, including MIC values against fungal strains, could not be located in existing scientific publications.

Without experimental data on its antimicrobial activity, the specific cellular targets and molecular pathways involved in the potential antimicrobial action of 5,7-dimethoxy-4-propyl-2H-chromen-2-one remain uninvestigated and unknown. General mechanisms for coumarins often involve targeting DNA gyrase or disrupting cell membrane integrity, but this cannot be specifically attributed to the compound without direct evidence.

Anti-inflammatory Effects and Immunomodulation

The anti-inflammatory properties of coumarin (B35378) derivatives are a significant area of investigation. These compounds can modulate various aspects of the inflammatory cascade, including the production of key inflammatory mediators.

The murine macrophage cell line RAW264.7 is a standard in vitro model for studying inflammatory responses. nih.govresearchgate.net When stimulated with lipopolysaccharide (LPS), these cells produce nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov Several studies have demonstrated the ability of various compounds to inhibit this LPS-induced NO production. nih.govresearchgate.net For example, a study on the anti-inflammatory activity of compounds from Pentas schimperi showed that all tested compounds significantly decreased nitrite (B80452) and nitrate (B79036) accumulation in LPS-stimulated RAW264.7 cells. researchgate.net Similarly, certain cannabinoids and palmitoylethanolamide (B50096) have been shown to inhibit NO production in these cells. nih.gov While specific data on 5,7-dimethoxy-4-propyl-2H-chromen-2-one is not available, the general ability of related compounds to inhibit NO production in macrophages suggests a potential anti-inflammatory role.

Inflammation is a complex process involving a variety of pro-inflammatory mediators, including cytokines and prostaglandins. nih.govnih.gov Cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), are crucial signaling molecules that drive the inflammatory response. nih.govnih.gov Prostaglandins, synthesized via the cyclooxygenase (COX) pathway, are also key players in inflammation, contributing to pain, swelling, and fever. nih.gov

Certain flavonoids and other natural compounds have been shown to modulate the production of these pro-inflammatory molecules. For instance, a flavone (B191248) isolated from Bruguiera gymnorrhiza demonstrated significant inhibition of TNF-α production and COX-2 activity. nih.govnih.gov Another study on a chalcone (B49325) derivative showed it could reduce TNF-α levels in a mouse air pouch model. nih.gov Although direct evidence for 5,7-dimethoxy-4-propyl-2H-chromen-2-one is lacking, its structural similarity to other anti-inflammatory compounds suggests it may also possess the ability to modulate these key mediators.

The production of high levels of NO during inflammation is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). mdpi.com Therefore, the inhibition of iNOS expression is a key mechanism for controlling inflammatory responses. Research has shown that some compounds exert their anti-inflammatory effects by downregulating iNOS at the genetic level. For example, 4-dimethylamino-3',4'-dimethoxychalcone was found to inhibit iNOS protein expression in mouse peritoneal macrophages. nih.gov Similarly, Nardochinoid B was shown to suppress the expression of iNOS protein and mRNA in RAW264.7 cells. mdpi.com This suggests that a potential mechanism for the anti-inflammatory activity of 5,7-dimethoxy-4-propyl-2H-chromen-2-one could be the downregulation of iNOS expression.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (in vitro)

The potential of natural compounds to inhibit cancer cell growth is a major focus of pharmacological research. Several coumarin derivatives have demonstrated promising antiproliferative and pro-apoptotic activities in various cancer cell lines.

In vitro studies have shown that certain methoxy-substituted coumarins can inhibit the proliferation of cancer cells. For instance, 5,7-dimethoxyflavone (B190784) (5,7-DMF), a related compound, exhibited significant anticancer activity against the HepG2 liver cancer cell line with an IC₅₀ of 25 µM. nih.govnih.gov This compound was also found to inhibit the proliferation of oral squamous cell carcinoma SCC-9 cells and breast cancer MCF-7 cells. nih.gov Another study on a hybrid molecule containing a 5,7-dimethoxy-chroman-2-one skeleton, DL-247, reported high cytotoxic activity against the HL-60 human myeloid leukemia cell line with an IC₅₀ value of 1.15 µM after 24 hours of incubation. semanticscholar.org These findings suggest that the 5,7-dimethoxy substitution pattern on the chromenone core may be important for antiproliferative activity.

Data Tables

Table 1: Inhibitory Concentration (IC₅₀) of Related Compounds on Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 µM | nih.govnih.gov |

| DL-247 (4-benzyl-5,7-dimethoxy-4-methyl-3-methylidene-3,4-dihydro-2H-chroman-2-one) | HL-60 (Leukemia) | 1.15 µM | semanticscholar.org |

Induction of Apoptosis via Caspase Pathways

While direct studies on 5,7-dimethoxy-4-propyl-2H-chromen-2-one's induction of apoptosis via caspase pathways are limited, the broader class of coumarins and related flavonoids demonstrates significant activity in this area. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis.

For instance, the flavonoid 5,7,3'-trihydroxy-3,4'-dimethoxyflavone has been shown to induce apoptosis in human leukemia cells through a caspase-dependent mechanism. nih.gov This process involves the release of cytochrome c from the mitochondria, which then leads to the activation of multiple caspases, including caspase-3, -6, -7, and -9. nih.gov The activation of these caspases ultimately leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell. nih.govmdpi.com

The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members that control mitochondrial membrane permeability. nih.gov Many natural compounds, including flavonoids, can trigger apoptosis by disrupting the balance of these proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. mdpi.com The activation of initiator caspases like caspase-8 (typically associated with the extrinsic pathway) and caspase-9 (central to the intrinsic pathway) leads to a cascade that activates effector caspases such as caspase-3, culminating in apoptosis. mdpi.commdpi.com

Cell Cycle Arrest in Specific Phases (e.g., G1, S, G2/M)

The compound 5,7-dimethoxycoumarin, a structurally related compound, has been shown to inhibit the proliferation of melanoma cells by inducing cell cycle arrest. nih.gov Specifically, it blocks the cell cycle in the G0/G1 phase in both murine B16 and human A375 melanoma cell lines in a time- and dose-dependent manner. nih.gov This G0/G1 arrest is consistent with a decrease in the activation of the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase 1/2 (ERK1/2), a pathway often overactive in cancer. nih.gov

Other related compounds also exhibit cell cycle-modulating activities. For example, a 1,4-naphthoquinone (B94277) derivative containing a 5,7-dimethoxy moiety was found to cause cell cycle arrest at the G2/M phase in HL-60 promyelocytic leukemia cells. nih.gov Similarly, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one, another related structure, suppresses the proliferation of Huh7 liver cancer cells by inducing G2/M phase arrest. researchgate.net The ability of these compounds to halt the cell cycle at different checkpoints prevents cancer cells from dividing and proliferating.

Effects on Cancer Cell Migration and Invasion

Cancer cell migration and invasion are fundamental processes in metastasis, the spread of cancer to distant organs. nih.gov These processes involve the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. oncotarget.com A key feature of EMT is the downregulation of E-cadherin, a protein crucial for cell-cell adhesion. oncotarget.com

Biscoumarin compounds, which share a core structure with 5,7-dimethoxy-4-propyl-2H-chromen-2-one, have demonstrated the ability to inhibit cancer cell migration. For instance, the biscoumarin C35 was found to significantly inhibit the migration of lung cancer cells. nih.gov This inhibition was associated with a reduction in the expression of matrix metalloproteinases-2 (MMP-2) and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov The study also showed that C35 suppressed the phosphorylation of p38, a key signaling molecule involved in cell migration. nih.gov

The tumor microenvironment plays a critical role in promoting cancer progression and migration by releasing various growth factors and cytokines. nih.gov Compounds that can interfere with these signaling pathways or the enzymes involved in matrix degradation hold promise as anti-metastatic agents.

Antiviral Activity and Mechanisms (e.g., against plant viruses like TMV)

Research has demonstrated the potential of coumarin derivatives and related compounds as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). researchgate.netnih.gov TMV is a widespread and economically damaging plant pathogen. researchgate.net

Inhibition of Viral Replication

The antiviral activity of these compounds is often evaluated by their ability to inhibit viral replication in host plants. The effectiveness is measured by curative rates, which quantify the reduction in viral load or symptoms after treatment. Several novel compounds have shown promising curative rates against TMV. researchgate.netnih.gov For example, cembranoid compounds isolated from tobacco leaves, α(β)-2,7,11-cembratriene-4,6-diol, exhibited high protective effects against TMV, which was confirmed by a reduction in viral protein levels. biorxiv.org These compounds appear to interfere with the biosynthesis of the TMV coat protein or its post-translational modifications. biorxiv.org

| Compound | Concentration (μM) | Protective Effect (%) | Reference |

|---|---|---|---|

| α-CBD | 75.0 | 73.2 | biorxiv.org |

| β-CBD | 75.0 | 71.6 | biorxiv.org |

| Ningnanmycin (Control) | - | 53.1 | biorxiv.org |

Interaction with Viral Proteins (e.g., TMV CP)

A key mechanism of antiviral action is the interaction with viral proteins, particularly the coat protein (CP) of TMV. nih.gov The TMV CP is essential for the virus as it encapsidates the viral RNA and is involved in the viral replication and movement. nih.gov The self-assembly of CP subunits into helical aggregates is crucial for forming new virus particles. nih.gov

Compounds that can bind to the TMV CP can disrupt its function and inhibit viral assembly. Molecular docking studies have shown that some antiviral compounds can fit tightly into the binding sites of the TMV CP. researchgate.netnih.gov The ability of a compound to interact with the TMV CP, either by binding to the protein itself or to the viral RNA, can prevent the proper assembly of new virions, thereby halting the spread of the infection. nih.govplos.org The stability of the TMV particle is pH-dependent, and changes in pH can destabilize the interactions between coat proteins, suggesting that compounds interfering with these interactions could be effective antiviral agents. nih.gov

Enzyme Inhibitory Activities

Coumarins and their derivatives are known to exhibit a range of enzyme inhibitory activities. While specific data for 5,7-dimethoxy-4-propyl-2H-chromen-2-one is not extensively detailed, the broader class of compounds shows significant potential. For example, various chalcone-based compounds, which are structurally related to coumarins, have been shown to inhibit enzymes such as kinases, aldose reductase, cyclooxygenases, and inducible nitric oxide synthase. mdpi.com

Pyrrolo[2,3-d]pyrimidine derivatives, which can have methoxy (B1213986) substitutions similar to the subject compound, have been identified as microtubule inhibitors. nih.gov They disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, demonstrating a potent mechanism for their antitumor effects. nih.gov

Cholinesterase (AChE and BChE) Inhibition

Specific studies detailing the cholinesterase (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) inhibitory activity of 5,7-dimethoxy-4-propyl-2H-chromen-2-one are not available in the reviewed literature. However, the coumarin scaffold is a well-established pharmacophore in the design of cholinesterase inhibitors. nih.govnih.gov Numerous natural and synthetic coumarin analogues have demonstrated the potential to inhibit both AChE and BChE, which are key targets in the therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net The 2H-chromen-2-one core structure is known to fit within the enzymatic active sites of these enzymes. researchgate.net

Monoamine Oxidase B (MAO B) Inhibition

Direct experimental data on the inhibition of Monoamine Oxidase B (MAO-B) by 5,7-dimethoxy-4-propyl-2H-chromen-2-one could not be located. Nevertheless, coumarins as a chemical class have attracted significant attention for their potential as MAO inhibitors. nih.gov The coumarin structure is considered a suitable scaffold for developing MAO inhibitors, and various derivatives have been synthesized and evaluated for this activity. mdpi.comscienceopen.com For instance, studies on different series of coumarin derivatives have shown that substitutions on the phenyl ring can influence the inhibitory activity and selectivity towards MAO-A versus MAO-B. scienceopen.com

Phosphoinositide 3-Kinase (PI3K) Inhibition

No information was found in the searched scientific literature regarding the phosphoinositide 3-kinase (PI3K) inhibitory activity of 5,7-dimethoxy-4-propyl-2H-chromen-2-one.

Aromatase Inhibition

There is no specific information available from the search results concerning the aromatase inhibitory potential of 5,7-dimethoxy-4-propyl-2H-chromen-2-one. A general review of coumarin derivatives mentions their potential as anti-inflammatory agents through COX inhibition, but specific data on aromatase inhibition for this compound is absent. nih.gov

Structural Basis of Enzyme Interactions from Docking Studies

No molecular docking studies for 5,7-dimethoxy-4-propyl-2H-chromen-2-one with cholinesterases, MAO-B, PI3K, aromatase, or HIV-1 enzymes were found in the available literature. General docking studies have been performed on other coumarin derivatives to understand their binding mechanisms with targets like cholinesterases and MAO, but these are not specific to the compound . nih.govscienceopen.com

Antileishmaniasis Activity (in silico and in vitro models)

There is no information available in the searched literature regarding the in silico or in vitro antileishmanial activity of 5,7-dimethoxy-4-propyl-2H-chromen-2-one.

Molecular Docking with Parasitic Enzymes (e.g., trypanothione (B104310) reductase)

No data are available on the molecular docking of 5,7-dimethoxy-4-propyl-2H-chromen-2-one with trypanothione reductase or other parasitic enzymes.

In vitro Efficacy Against Leishmania Parasites

There are no published studies detailing the in vitro efficacy of 5,7-dimethoxy-4-propyl-2H-chromen-2-one against any species of Leishmania parasites. Consequently, no data tables on its activity can be provided.

Structure Activity Relationship Sar Studies of 5,7 Dimethoxy 4 Propyl 2h Chromen 2 One and Its Analogues

Influence of Substituents at the C-4 Position on Biological Activity

The substituent at the C-4 position of the coumarin (B35378) scaffold plays a pivotal role in determining the biological activity of 5,7-dimethoxy-2H-chromen-2-one analogues. The nature of this substituent, ranging from simple alkyl chains to more complex aromatic moieties, can significantly modulate the compound's interaction with biological targets.

Research has shown that the length and nature of an alkyl chain at the C-4 position can influence the antibacterial efficacy of coumarin derivatives. For instance, in a series of 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives, the propyl group at the C-4 position was found to be a key feature for their antimicrobial and antitumor activities. The lipophilicity conferred by the propyl group is believed to enhance the molecule's ability to penetrate cell membranes, thereby increasing its bioavailability and interaction with intracellular targets.

Furthermore, the replacement of the propyl group with other substituents, such as trifluoromethyl or aryl groups, has been shown to alter the antibacterial spectrum and potency. For example, derivatives bearing a 4-trifluoromethyl group have demonstrated enhanced antibacterial activity. nih.gov This highlights the electronic and steric effects of the C-4 substituent in modulating the pharmacological properties of the coumarin core.

Table 1: Influence of C-4 Substituents on Antibacterial Activity of 5,7-Dihydroxycoumarin Derivatives

| Compound | C-4 Substituent | Biological Activity (Example) | Reference |

|---|---|---|---|

| 5,7-dihydroxy-4-propyl-2H-chromen-2-one analogue | Propyl | Noted for antimicrobial and antitumor screening. | nih.gov |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Trifluoromethyl | MIC of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. | nih.gov |

Role of Methoxy (B1213986) Groups at C-5 and C-7 on Activity Profiles

The methoxy groups at the C-5 and C-7 positions of the benzene (B151609) ring of the chromen-2-one core are critical determinants of the biological activity of 5,7-dimethoxy-4-propyl-2H-chromen-2-one and its analogues. These electron-donating groups can influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Studies have indicated that the presence of methoxy groups at C-5 and C-7 is important for various pharmacological activities, including anti-inflammatory and anticancer effects. In some instances, the conversion of these methoxy groups to hydroxyl groups can enhance certain biological activities. For example, 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives have been screened for antimicrobial and antitumor activities. nih.gov This suggests that the hydrogen-bonding capacity of the hydroxyl groups may be crucial for interaction with specific biological targets.

Conversely, in other contexts, the methoxy groups are essential for potency. For instance, in a study of 4-senecioyloxymethyl-6,7-dimethoxycoumarin, the 6,7-dimethoxy moiety was found to be important for its antiangiogenic bioactivity. nih.gov This underscores that the optimal substitution pattern at these positions is highly dependent on the specific biological activity being targeted. The substitution of hydroxyl groups with methoxy groups can also reduce antibacterial activity in some flavone (B191248) structures, indicating that for certain targets, hydrogen-donating ability is paramount. mdpi.com

Table 2: Role of C-5 and C-7 Oxygenation Pattern on Biological Activity

| Compound Type | C-5, C-7 Substitution | Observed Effect | Reference |

|---|---|---|---|

| 4-Propylcoumarin Derivative | 5,7-Dihydroxy | Screened for antimicrobial and antitumor activities. | nih.gov |

| Coumarin Derivative | 6,7-Dimethoxy | Important for antiangiogenic activity. | nih.gov |

| Flavone Derivative | Substitution of OH with OMe at C-7 | Reduced antibacterial activity. | mdpi.com |

Impact of Chromen-2-one Core Modifications on Pharmacological Efficacy

Modifications to the fundamental chromen-2-one (coumarin) core can lead to significant changes in the pharmacological efficacy of the resulting compounds. The lactone ring of the coumarin system is a key pharmacophore, and its alteration or replacement can profoundly impact biological activity.

One common modification is the replacement of the lactone oxygen with a nitrogen atom to form a quinolin-2-one scaffold. This change can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to a different pharmacological profile. For example, replacing the lactone functionality in 4-senecioyloxymethyl-6,7-dimethoxycoumarin with an amide was found to decrease its antiangiogenic activity. nih.gov

Another approach involves the synthesis of coumarin-hybrid molecules, where the coumarin scaffold is linked to another pharmacologically active moiety. This can result in compounds with dual modes of action or enhanced potency. For instance, coumarin-based antibiotic hybrids have been developed that exhibit significant antibacterial potency. nih.gov These modifications highlight the importance of the intact chromen-2-one core for certain biological activities, while also demonstrating the potential for creating novel therapeutic agents through strategic core modifications.

Derivatization Strategies and Their Effects on Potency and Selectivity

Derivatization of the 5,7-dimethoxy-4-propyl-2H-chromen-2-one scaffold is a key strategy for optimizing its pharmacological properties, including potency and selectivity. This involves the introduction of various functional groups at different positions of the coumarin ring system.

One common derivatization strategy is the introduction of substituents on the benzene ring of the coumarin nucleus. For example, the synthesis of various coumarin derivatives with different substitution patterns has been shown to yield compounds with a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

Several QSAR studies have been conducted on coumarin derivatives to elucidate the key structural features responsible for their biological activities. For instance, mt-QSAR models have been used to compare the observed and predicted antimicrobial activity of various compounds. researchgate.net These models can help identify the molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most influential in determining the antimicrobial potency of a compound.

For 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives, QSAR studies in conjunction with docking studies have been employed to understand their antimicrobial and antitumor screening results. nih.gov Such models can provide insights into the mode of action of these compounds and guide the rational design of new analogues with improved activity. The development of robust QSAR models relies on a diverse dataset of compounds with well-defined biological activities and the appropriate selection of molecular descriptors. These models serve as a powerful predictive tool in the drug discovery process, accelerating the identification of promising new therapeutic agents. nih.govmdpi.com

Derivatives and Analogues of 5,7 Dimethoxy 4 Propyl 2h Chromen 2 One: Synthesis and Biological Potential

Synthesis of Novel Structural Analogues

The synthesis of novel analogues of 5,7-dimethoxy-4-propyl-2H-chromen-2-one involves strategic chemical reactions to introduce new functional groups or ring systems. These synthetic efforts are crucial for developing new compounds with potentially improved pharmacological profiles.

Modifications on the Propyl Side Chain

Alterations to the 4-propyl side chain can influence the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with biological targets. While direct modifications on the propyl chain of 5,7-dimethoxy-4-propyl-2H-chromen-2-one are not extensively detailed in the provided search results, broader studies on related coumarins indicate that such changes are a common strategy in medicinal chemistry. For instance, the degree of functionalization of the propyl side-chain in phenolic compounds derived from lignin, which share structural similarities, can be controlled through catalytic processes, suggesting that similar synthetic strategies could be applied to 4-propylcoumarins. rsc.org

Alterations in the Dimethoxy Pattern

The position and number of methoxy (B1213986) groups on the coumarin (B35378) ring are critical determinants of biological activity. Synthetic strategies often involve the use of different substituted phenols in condensation reactions, such as the Pechmann or Knoevenagel reactions, to create varied methoxy substitution patterns. For example, the synthesis of 4-hydroxy-5-methoxy-2H-chromen-2-one has been achieved by the base-mediated cyclization of 2-hydroxy-6-methoxy acetophenone. researchgate.net The synthesis of a series of 2-phenoxychromones with different methoxy substitutions has also been reported, highlighting the accessibility of various methoxy-substituted coumarin cores. mdpi.com The placement of hydroxyl or acetoxy groups, which can be derived from methoxy groups, has been shown to be important for the neuroprotective and antioxidant activities of 4-methylcoumarins. uniroma1.it Specifically, ortho-dihydroxy and ortho-diacetoxy substitutions on the benzenoid ring have demonstrated considerable potential. uniroma1.it

Fusion with Other Heterocyclic Moieties (e.g., quinazolinone, triazole)

Fusing additional heterocyclic rings to the coumarin framework is a well-established approach to generate novel compounds with diverse biological activities. semanticscholar.orgrsc.org

Quinazolinone-fused Coumarins: The synthesis of coumarin-substituted quinazolines has been explored to create hybrid molecules with potential antimicrobial activity. researchgate.net These syntheses often involve multi-step reactions starting from precursors like 2-nitrobenzoic acid to build the quinazoline (B50416) ring, which is then linked to a coumarin moiety. researchgate.net

Triazole-fused Coumarins: The combination of coumarin and triazole rings has garnered significant interest, particularly for developing anticancer and antimicrobial agents. frontiersin.orgnih.gov The synthesis of these hybrids often utilizes click chemistry, specifically the 1,3-dipolar azide-alkyne cycloaddition reaction. researchgate.net For instance, 4-azidocoumarin (B3182978) can be reacted with various alkynes to yield coumarin-1,2,3-triazole hybrids. researchgate.net Another approach involves the [3+2] cycloaddition of 3-nitrocoumarins with trimethylsilyl (B98337) azide. semanticscholar.org These synthetic routes allow for the creation of a diverse library of coumarin-triazole hybrids by varying the substituents on both the coumarin and the newly formed triazole ring. semanticscholar.orgresearchgate.net

Biological Evaluation of Synthesized Derivatives (in vitro, non-human)

The synthesized analogues of 5,7-dimethoxy-4-propyl-2H-chromen-2-one and related coumarin derivatives have been subjected to a range of in vitro biological evaluations to determine their potential as therapeutic agents. These studies have primarily focused on their antimicrobial and antifungal activities.

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain coumarin derivatives have shown significant antibacterial effects against food-poisoning bacteria such as Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. mdpi.com The introduction of specific substituents, such as trifluoromethyl (CF3) and hydroxyl (OH) groups, has been found to enhance antibacterial activity. mdpi.com Hybrid molecules, such as those combining coumarin with sulfonamides, have also exhibited potent antimicrobial effects. nih.gov

In the realm of antifungal activity, coumarin derivatives have been tested against various fungal pathogens. Studies have shown that some synthetic coumarins exhibit significant activity against species like Aspergillus niger and Candida albicans. samipubco.comjmchemsci.com The structure-activity relationship (SAR) studies have indicated that O-substitutions and the presence of electron-withdrawing groups, such as nitro groups, are beneficial for antifungal activity. mdpi.com For instance, scopoletin, a natural coumarin, has shown antifungal properties against the multidrug-resistant Candida tropicalis. frontiersin.org Furthermore, coumarin-based derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration, demonstrating a targeted approach to antifungal drug design. nih.gov

Below is an interactive data table summarizing the in vitro biological activities of some representative coumarin derivatives.

| Compound Type | Target Organism(s) | Activity | Reference |

| Coumarin-sulfonamide derivatives | S. aureus, P. aeruginosa, C. albicans, A. niger | Antimicrobial | nih.gov |

| 4-Amino coumarin derivatives | Alternaria alternata, Alternaria solani | Antifungal (SDH inhibitors) | nih.gov |

| Nitro-coumarin derivatives | Aspergillus fumigatus, Aspergillus flavus | Antifungal | mdpi.com |

| Coumarin-thiadiazole derivative | E. coli, P. aeruginosa, S. aureus, A. niger, C. albicans | Antibacterial & Antifungal | jmchemsci.com |

| 7-Hydroxy-4-phenylcoumarin-triazole hybrids | Human cancer cell lines (AGS, MGC-803, etc.) | Cytotoxic | nih.gov |

| 7,8-Dihydroxy-4-methylcoumarins | PC12 cells (neurotoxicity model) | Neuroprotective | uniroma1.it |

Comparative Analysis of Biological Profiles Between 5,7-Dimethoxy-4-propyl-2H-chromen-2-one and its Analogues

The biological profile of 5,7-dimethoxy-4-propyl-2H-chromen-2-one can be significantly altered through structural modifications, leading to analogues with enhanced or different activities. A comparative analysis of these profiles is essential for understanding structure-activity relationships (SAR).

The core 5,7-dimethoxy substitution pattern is a feature found in compounds with various biological activities. For instance, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one has been identified as having lipid-lowering effects in hepatocytes. mdpi.com However, the introduction of different substituents can drastically change the biological activity.

Studies on 4-methylcoumarins have shown that the substitution pattern on the benzene (B151609) ring is crucial. Derivatives with 7,8-dihydroxy or 7,8-diacetoxy groups exhibit significant neuroprotective and antioxidant activities, whereas 5,7-dihydroxy and 5,7-diacetoxy analogues were found to be inactive in the same assays. uniroma1.it This highlights the importance of the specific placement of functional groups for a given biological effect.

In the context of antimicrobial activity, the fusion of other heterocyclic moieties, such as triazoles, to the coumarin scaffold generally leads to compounds with enhanced potency. Coumarin-1,2,3-triazole hybrids have been extensively studied as potential antibacterial and anticancer agents. frontiersin.orgnih.gov For example, a series of 7-hydroxy-4-phenylcoumarin-linked 1,2,4-triazoles showed better cytotoxic activity against several human cancer cell lines compared to the parent 7-hydroxy-4-phenylcoumarin. nih.gov

The nature of the substituent at the 4-position also plays a role. While the parent compound has a propyl group, related studies on 4-methylcoumarins have established a basis for SAR. nih.gov For instance, in a study of 7,8-dihydroxy-4-methylcoumarins, the introduction of alkyl chains at the C3 position influenced their cytotoxic effects, with an n-decyl chain showing the most potent activity against certain cancer cell lines. nih.gov This suggests that modifications to the alkyl substituent at the 4-position of 5,7-dimethoxy-2H-chromen-2-one could similarly modulate its biological profile.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Novel Molecular Targets for 5,7-Dimethoxy-4-propyl-2H-chromen-2-one

The unique chemical structure of the coumarin (B35378) nucleus, characterized by a fused benzene (B151609) and α-pyrone ring system, allows it to interact with various biological targets through multiple mechanisms, including hydrogen bonding, pi-stacking, and hydrophobic interactions. researchgate.net While the direct molecular targets of 5,7-dimethoxy-4-propyl-2H-chromen-2-one have not been empirically determined, the activities of structurally related compounds suggest several promising avenues for investigation. In silico studies on other coumarin derivatives have predicted interactions with targets such as carbonic anhydrases and estrogen receptors, highlighting the utility of computational tools like SwissTargetPrediction to identify potential protein targets. biointerfaceresearch.com

Future research should employ a combination of computational and experimental approaches. Initial screening via molecular docking simulations against a panel of known coumarin-binding proteins could prioritize targets for experimental validation. biointerfaceresearch.commdpi.com Subsequently, techniques such as differential scanning fluorimetry, surface plasmon resonance, and enzymatic assays can be used to confirm binding and functional modulation. Given the anti-inflammatory, neuroprotective, and anticancer activities reported for various coumarins, a targeted investigation into proteins mediating these pathways is warranted. researchgate.netmdpi.com

Table 1: Potential Molecular Targets for Investigation

| Target Class | Specific Examples | Rationale Based on Related Compounds |

|---|---|---|

| Inflammatory Enzymes | Cyclooxygenases (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Many coumarin derivatives exhibit anti-inflammatory properties by inhibiting these key enzymes. researchgate.netmdpi.com |

| Neuro-related Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B) | Coumarin scaffolds are investigated for neuroprotective effects via inhibition of these enzymes. mdpi.comresearchgate.net |

| Protein Kinases | Proto-Oncogene Proteins c-met | Certain dimethoxy-substituted heterocyclic compounds act as potent kinase inhibitors. nih.gov |

| Carbonic Anhydrases | CA isoforms | In silico studies predict coumarins as potential inhibitors of these enzymes. biointerfaceresearch.com |

| Nuclear Receptors | Estrogen Receptors (ER) | Computational models suggest possible interactions between coumarins and ERs. biointerfaceresearch.com |

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The synthesis of coumarin derivatives is well-established, with classic methods including the Pechmann, Perkin, and Knoevenagel condensations. rrjournals.com For 5,7-dimethoxy-4-propyl-2H-chromen-2-one, an efficient synthesis can be envisioned starting from the known precursor, 5,7-dihydroxy-4-propyl-2H-chromen-2-one. chemscene.com The final step would involve a straightforward and high-yielding Williamson ether synthesis to methylate the two phenolic hydroxyl groups.

Future research should focus on optimizing this process using green chemistry principles. For instance, mechanochemical synthesis via ball milling for the initial Pechmann condensation could offer a solvent-free, high-yield alternative to traditional methods. rsc.org The development of one-pot procedures that combine the condensation and subsequent methylation could significantly improve process efficiency, reduce waste, and lower costs. The goal is to establish a scalable and environmentally benign route to produce the compound in high purity for extensive biological evaluation.

Investigation of Metabolic Pathways and Stability in Biological Systems (in vitro)

Understanding the metabolic fate of a compound is critical for its development. In vitro metabolism studies using liver microsomes and hepatocytes are standard procedures to predict in vivo biotransformations. researchgate.netmdpi.com For coumarin derivatives, common metabolic pathways include hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronide or sulfate (B86663). nih.gov

Prospective in vitro studies on 5,7-dimethoxy-4-propyl-2H-chromen-2-one should utilize human and rodent liver microsomes to identify Phase I and Phase II metabolites. nih.gov The primary metabolic reactions are anticipated to be O-demethylation of the methoxy (B1213986) groups at the C5 and C7 positions and hydroxylation of the propyl chain at the C4 position. nih.gov Recombinant cytochrome P450 (CYP) enzyme screening can then pinpoint the specific isoforms (e.g., CYP1A1, 2B6, 3A4, 3A5) responsible for these transformations. nih.gov Comparing the metabolic rates and profiles across different species will be crucial for interpreting toxicological data and predicting human pharmacokinetics. nih.gov

Table 2: Predicted In Vitro Metabolic Reactions

| Reaction Type | Predicted Site on Molecule | Key Enzymes Involved |

|---|---|---|

| O-Demethylation | C5-methoxy group, C7-methoxy group | Cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4) researchgate.net |

| Aliphatic Hydroxylation | C4-propyl chain | Cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6) nih.gov |

| Aromatic Hydroxylation | Benzene ring | Cytochrome P450 enzymes |

| Glucuronidation | Resulting hydroxyl groups | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Resulting hydroxyl groups | Sulfotransferases (SULTs) |

Exploration of Co-Crystallization Studies with Target Proteins

Co-crystallization is a powerful technique in structural biology used to obtain a high-resolution three-dimensional structure of a ligand bound to its protein target. This information is invaluable for understanding the precise molecular interactions that drive binding and activity, and it provides a rational basis for further drug design. Once key molecular targets are validated (as per section 8.1), efforts should be directed toward obtaining co-crystal structures.